molecular formula C20H14ClN3O2S B15018613 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

Cat. No.: B15018613
M. Wt: 395.9 g/mol
InChI Key: YCKGHQMJJBCOMH-DHZHZOJOSA-N
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Description

The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide is a complex organic molecule that features a furan ring, a chlorophenyl group, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of the furan ring and the benzothiadiazole moiety. The chlorophenyl group is introduced through a halogenation reaction. The final step involves the formation of the prop-2-enamide linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the benzothiadiazole moiety can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide: can be compared with other compounds that have similar structural features:

    (2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-[5-(4-methylphenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide: Similar structure but with a methyl group instead of chlorine.

These comparisons highlight the unique properties of This compound

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H14ClN3O2S/c1-12-2-9-16-20(24-27-23-16)19(12)22-18(25)11-8-15-7-10-17(26-15)13-3-5-14(21)6-4-13/h2-11H,1H3,(H,22,25)/b11-8+

InChI Key

YCKGHQMJJBCOMH-DHZHZOJOSA-N

Isomeric SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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